molecular formula C8H10INO B15314814 (2-Iodo-4-methoxyphenyl)methanamine CAS No. 1379304-46-7

(2-Iodo-4-methoxyphenyl)methanamine

Cat. No.: B15314814
CAS No.: 1379304-46-7
M. Wt: 263.08 g/mol
InChI Key: XINMCHQVYVLMOE-UHFFFAOYSA-N
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Description

(2-Iodo-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10INO It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-4-methoxyphenyl)methanamine typically involves a multi-step process. One common method is the nitration of 4-methoxyaniline to introduce a nitro group, followed by reduction to form the corresponding amine. The final step involves iodination to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce aldehydes or acids.

Scientific Research Applications

(2-Iodo-4-methoxyphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Iodo-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodo-2-methoxyphenyl)methanamine
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
  • 4-Methoxybenzylamine

Uniqueness

(2-Iodo-4-methoxyphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

CAS No.

1379304-46-7

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

(2-iodo-4-methoxyphenyl)methanamine

InChI

InChI=1S/C8H10INO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3

InChI Key

XINMCHQVYVLMOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN)I

Origin of Product

United States

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